Dipropylsulfamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

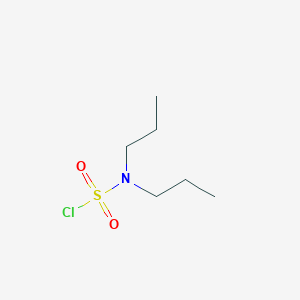

Dipropylsulfamoyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S. It is a chlorinated derivative of sulfamoyl compounds, characterized by the presence of a sulfonamide group attached to two propyl groups and a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dipropylsulfamoyl chloride can be synthesized from dipropylamine through a chlorination process. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The general reaction scheme is as follows: [ \text{(C3H7)2NSO2H} + \text{SOCl2} \rightarrow \text{(C3H7)2NSO2Cl} + \text{HCl} + \text{SO2} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Analyse Des Réactions Chimiques

Types of Reactions

Dipropylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form dipropylsulfamide and hydrochloric acid. [ \text{(C3H7)2NSO2Cl} + \text{H2O} \rightarrow \text{(C3H7)2NSO2H} + \text{HCl} ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonates.

Thiols: For the formation of sulfonyl derivatives.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and sulfonyl derivatives, depending on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Dipropylsulfamoyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of dipropylsulfamoyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. It readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dipropylsulfamide: A related compound without the chlorine atom, used in similar applications.

Dipropylamine: The precursor to dipropylsulfamoyl chloride, used in various chemical syntheses.

Sulfonyl Chlorides: A broader class of compounds with similar reactivity, used in the synthesis of sulfonamides and sulfonates.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions with nucleophiles. Its dual propyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.

Activité Biologique

Dipropylsulfamoyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and the modification of their chemical structure can lead to enhanced efficacy against various pathogens and diseases. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a dipropyl chain. The chemical formula can be represented as C5H12ClN2O2S. Its structure allows it to interact with biological targets effectively, influencing its pharmacological properties.

The primary mechanism of action for this compound is similar to other sulfonamides, which involve the inhibition of bacterial folic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. The disruption of folate synthesis impairs bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its potency can be attributed to its structural modifications that enhance binding affinity to bacterial enzymes involved in folate synthesis.

- Anticancer Potential : Some derivatives of sulfonamides, including this compound, have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in specific cancer cell lines, such as prostate and breast cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and reduction of oxidative stress markers.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antibacterial Efficacy : A study conducted by Khaled et al. demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity against common pathogens. The dipropyl derivative showed enhanced efficacy compared to traditional sulfonamides, particularly against resistant strains .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound selectively inhibited the growth of prostate cancer cells (PC-3) with an IC50 value significantly lower than that of standard chemotherapeutics . This suggests a potential role for this compound in cancer therapy.

- 3D-QSAR Studies : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of this compound based on its molecular features. These models indicate that specific structural attributes correlate with increased antibacterial and anticancer activities .

Data Table: Biological Activity Comparison

| Compound | Antibacterial Activity | IC50 (Cancer Cells) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | 15 µM | Moderate |

| Standard Sulfonamide | Moderate | 25 µM | Low |

| Novel Derivative A | Very High | 10 µM | High |

Propriétés

IUPAC Name |

N,N-dipropylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDSKMQFMZFSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.